molecular formula C7H4Cl2FNO B8799123 2-chloro-6-fluoro-N-hydroxybenzimidoyl chloride

2-chloro-6-fluoro-N-hydroxybenzimidoyl chloride

Cat. No. B8799123
M. Wt: 208.01 g/mol
InChI Key: XQUJVGVNTYDLIG-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-hydroxybenzimidoyl chloride is a useful research compound. Its molecular formula is C7H4Cl2FNO and its molecular weight is 208.01 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-chloro-6-fluoro-N-hydroxybenzimidoyl chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-chloro-6-fluoro-N-hydroxybenzimidoyl chloride including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

2-chloro-6-fluoro-N-hydroxybenzimidoyl chloride

Molecular Formula

C7H4Cl2FNO

Molecular Weight

208.01 g/mol

IUPAC Name

2-chloro-6-fluoro-N-hydroxybenzenecarboximidoyl chloride

InChI

InChI=1S/C7H4Cl2FNO/c8-4-2-1-3-5(10)6(4)7(9)11-12/h1-3,12H

InChI Key

XQUJVGVNTYDLIG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C(=NO)Cl)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 2-chloro-6-fluorobenzaldehyde oxime (5.13 g, 29.6 mmol) in DMF (50 ml) was added a portion of N-chlorosuccinimide followed by a syringe of HCl gas (5 ml from the vapors of a conc. HCl solution). The temperature increased slightly and the rest of the N-chlorosuccinimide (total of 4.07 g, 30.5 mmol) was added. After stirring at room temperature for 1 h, ice was added and the mixture was extracted twice with diethyl ether. The combined organic fractions were washed (brine), dried (MgSO4), filtered, and concentrated. Column chromatography (silica gel, hexane/Et2O gradient) gave 2-chloro-6-fluorobenzoylchloride oxime (4.83 g, 78%).
Quantity
5.13 g
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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Quantity
50 mL
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solvent
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0 (± 1) mol
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reactant
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Quantity
0 (± 1) mol
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reactant
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4.07 g
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reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a solution of (E)-2-chloro-6-fluorobenzaldehyde oxime (2 g) in 10 mL Dimethylformamide (DMF) at room temperature 0.23 g N-Chlorosuccinimide (NCS) were added. Dry hydrogen chloride was bubbled into the DMF solution until the reaction temperature rise up to 35° C. Then 1.21 g N-chloro-succinimide were added in portions, the temperature was kept at 35-45° C. The reaction mixture was cooled to room temperature and poured into 30 mL ice and extracted with ether. Combined extracts were dried and evaporated to give 2.5 g of 2-chloro-6-fluoro-N-hydroxybenzimidoyl chloride as a yellow oil.
Quantity
2 g
Type
reactant
Reaction Step One
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0.23 g
Type
reactant
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10 mL
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solvent
Reaction Step One

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